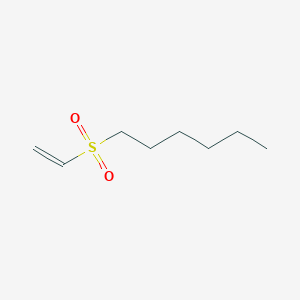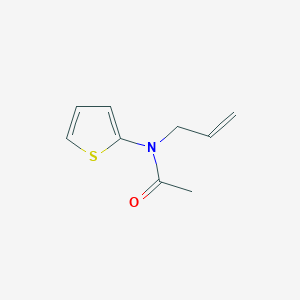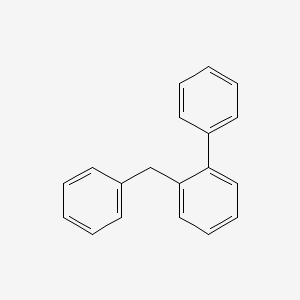
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is a complex organic compound with the molecular formula C21H22O7. It is a derivative of mannopyranoside, a type of sugar molecule, and features benzoyl and benzylidene protective groups. These groups are often used in organic synthesis to protect specific hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the mannopyranoside ring. The benzylidene group is introduced to protect the 4,6-hydroxyl groups, while the benzoyl group is added to the 3-hydroxyl group. This process often involves the use of benzaldehyde and benzoyl chloride in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: The benzoyl and benzylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Acid catalysts: Such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Medicine: Research into glycosides like this compound can lead to the development of new drugs and therapeutic agents.
Industry: While not widely used industrially, the principles of its synthesis and reactivity are relevant to the production of other specialized chemicals.
Wirkmechanismus
The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside exerts its effects is primarily through its interactions with other molecules. The protective groups on the mannopyranoside ring allow for selective reactions at specific sites, enabling the synthesis of complex molecules. The benzoyl and benzylidene groups can be selectively removed under specific conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but derived from glucose rather than mannose.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Contains additional benzyl protective groups.
Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside: Features benzoyl groups at different positions.
Uniqueness
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is unique due to its specific arrangement of protective groups, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity is crucial for the synthesis of complex carbohydrates and other molecules in research settings .
Eigenschaften
Molekularformel |
C21H22O7 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
[(4aR,6R,7S,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
InChI-Schlüssel |
KOUFUTRDALSUPO-LTFOGXKFSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


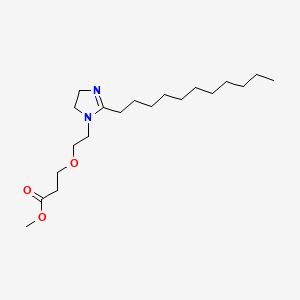
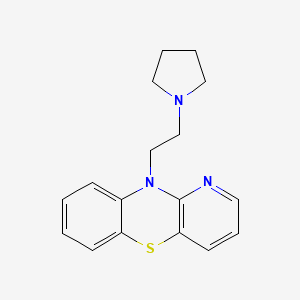

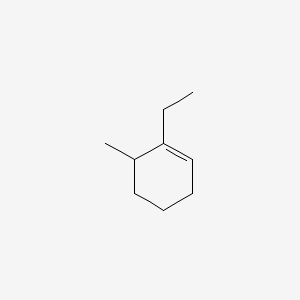
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)

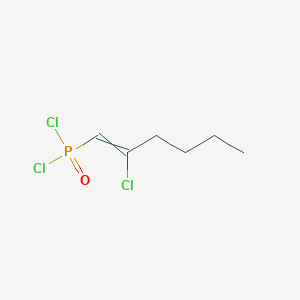
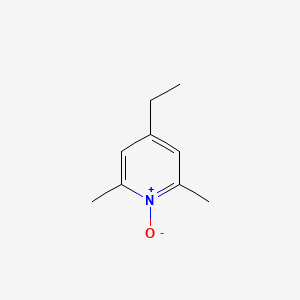
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
